TX-1918

Description

Properties

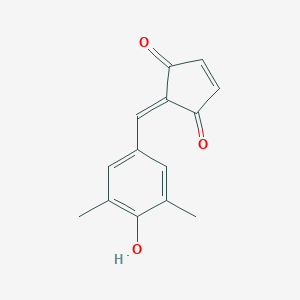

IUPAC Name |

2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopent-4-ene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-8-5-10(6-9(2)14(8)17)7-11-12(15)3-4-13(11)16/h3-7,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWRISYBKMXSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C=C2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Compound TX-1918: A Search for Its Scientific Origins

A comprehensive investigation into the scientific and patent literature reveals no publicly available information for a compound designated as "TX-1918." This designation does not appear in established chemical databases, peer-reviewed scientific journals, or patent filings related to pharmaceutical research or drug development. The search for "this compound" consistently directs to historical archives and documents pertaining to events in Texas during the year 1918, rather than to a specific chemical entity.

This lack of public information suggests that "this compound" may represent an internal codename for a compound within a private research entity, a designation that has not yet been disclosed in public forums, or potentially a misnomer. Without further identifying information, such as a chemical structure, an alternative name, or a reference in a specific publication or patent, a detailed technical guide on its discovery, origin, and experimental validation cannot be constructed.

For researchers, scientists, and drug development professionals seeking information on a novel compound, the absence of public data for a designation like "this compound" underscores the proprietary nature of early-stage research and development. Companies and research institutions often use internal codes to track compounds through the discovery and preclinical phases, with public disclosure typically occurring at the patenting stage or upon publication of research findings.

Should information on "this compound" become publicly available, a thorough analysis would involve detailing its synthesis, elucidating its mechanism of action through various experimental protocols, and visualizing its interaction with biological pathways. However, until such a disclosure is made, the scientific origins and properties of "this compound" remain unknown to the broader scientific community.

It is recommended that any party interested in this compound verify the designation and seek more specific identifiers to enable a successful search of the scientific and patent literature.

Technical Guide: Preliminary Biological Activity of TX-1918

This document provides an in-depth overview of the preliminary biological activity of TX-1918, a molecule identified as a dual inhibitor of eukaryotic elongation factor 2 kinase (eEF2K) and Src kinase. The data and protocols presented herein are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a small molecule inhibitor with demonstrated activity against two key protein kinases: eEF2K and Src.[1] Both kinases are implicated in various cellular processes and are considered targets for therapeutic intervention in diseases such as cancer and viral infections. eEF2K is a regulator of protein synthesis, while Src is a proto-oncogene involved in cell proliferation, differentiation, and survival.[1][2] The dual inhibitory action of this compound suggests its potential as a multi-targeted agent. Preliminary studies have also indicated its efficacy in inhibiting HIV-1 replication and exhibiting cytotoxicity against specific cancer cell lines.[1]

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory and cytotoxic concentrations.

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | IC₅₀ (μM) |

| eEF2 Kinase (eEF2-K) | 0.44 |

| Src Kinase | 4.4 |

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (μM) |

| HepG2 | Hepatocellular Carcinoma | 2.07 |

| HCT116 | Colorectal Carcinoma | 230 |

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% reduction in cell viability.

Table 3: Anti-viral Activity of this compound

| Target | Activity | IC₅₀ (μM) |

| HIV-1 CA C-terminal domain | Inhibition | 3.81 |

| HIV-1 Replication | Inhibition | 15.16 |

IC₅₀: The half maximal inhibitory concentration.

Experimental Protocols

The following are representative protocols for the key experiments used to determine the biological activity of this compound.

3.1 In Vitro Kinase Inhibition Assay (e.g., for eEF2K)

-

Objective: To determine the IC₅₀ value of this compound against a specific kinase.

-

Materials: Recombinant human eEF2K, appropriate substrate (e.g., eEF2), ATP, this compound, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by dilution in kinase assay buffer.

-

In a 96-well plate, add the kinase, the substrate, and the this compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminometer-based detection reagent.

-

Calculate the percentage of kinase activity relative to a DMSO control and plot the results against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

3.2 Cell Viability (Cytotoxicity) Assay

-

Objective: To determine the IC₅₀ value of this compound in cancer cell lines.

-

Materials: HepG2 or HCT116 cells, appropriate cell culture medium (e.g., DMEM with 10% FBS), this compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to a vehicle-treated control and plot the results to determine the IC₅₀ value.

-

Visualizations

4.1 Signaling Pathways

Caption: Inhibition of Src and eEF2K signaling pathways by this compound.

4.2 Experimental Workflow

Caption: Experimental workflow for determining the cytotoxicity of this compound.

References

TX-1918: A Technical Whitepaper on the Hypothesized Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

TX-1918 is a small molecule inhibitor primarily investigated for its potent inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K), a key regulator of protein synthesis. This technical guide provides an in-depth analysis of the hypothesized mechanism of action of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. Evidence also suggests a secondary mechanism involving the inhibition of HIV-1 capsid assembly. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: Inhibition of eEF-2K

The principal hypothesized mechanism of action for this compound is the inhibition of eukaryotic elongation factor-2 kinase (eEF-2K). eEF-2K is an atypical alpha-kinase that plays a critical role in the regulation of protein synthesis by phosphorylating and inactivating eukaryotic elongation factor 2 (eEF-2). This action halts the elongation phase of translation, a process crucial for cell growth and proliferation.

Under cellular stress conditions, such as nutrient deprivation or hypoxia, eEF-2K is activated, leading to a global reduction in protein synthesis to conserve energy.[1] However, in various cancers, eEF-2K is often overexpressed and contributes to tumor cell survival and proliferation.[1][2] By inhibiting eEF-2K, this compound is proposed to disrupt this survival mechanism in cancer cells.

Quantitative Data: In Vitro Kinase Inhibition and Cellular Potency

The inhibitory potency of this compound against eEF-2K and other kinases, as well as its cytotoxic effects on cancer cell lines, have been quantified in several studies. The following tables summarize the available data.

| Target Kinase | IC50 (µM) | Reference |

| eEF-2K | 0.44 | [3] |

| Src Kinase | 4.4 | [4] |

| Protein Kinase A (PKA) | 44 | [3] |

| Protein Kinase C (PKC) | 44 | [3] |

| Epidermal Growth Factor Receptor (EGFR) Kinase | 440 | [3] |

Table 1: In Vitro Inhibitory Activity of this compound Against Various Kinases. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

| Cell Line | Cancer Type | EC50 (µM) | Reference |

| HepG2 | Human Liver Cancer | 2.07 | [4] |

| HCT116 | Human Colon Cancer | 230 | [4] |

Table 2: Cytotoxic Potency of this compound in Cancer Cell Lines. EC50 values represent the concentration of this compound required to achieve 50% of the maximum cytotoxic effect.

eEF-2K Signaling Pathway

The activity of eEF-2K is tightly regulated by upstream signaling pathways, most notably the mTORC1 and AMPK pathways. Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits eEF-2K, promoting protein synthesis. Conversely, under conditions of energy stress, AMPK activates eEF-2K, leading to the inhibition of protein synthesis. Calcium/calmodulin (Ca2+/CaM) is also a key activator of eEF-2K.[1]

Caption: eEF-2K signaling pathway and the inhibitory action of this compound.

Secondary Mechanism of Action: Inhibition of HIV-1 Capsid Assembly

In addition to its effects on eEF-2K, this compound has been identified as an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) capsid assembly.[5] The HIV-1 capsid is a conical protein shell that encloses the viral genome and is essential for viral replication. This compound was found to inhibit the interaction between the C-terminal domain (CTD) of the HIV-1 capsid protein (CA) and a known capsid inhibitor (CAI), suggesting it targets a specific binding pocket on the CA protein.[6]

Quantitative Data: HIV-1 Inhibition

| Parameter | Value (µM) | Reference |

| IC50 (HIV-1 CA CTD-CAI Interaction) | 3.81 | [6] |

| EC50 (Viral Replication) | 15.16 | [6] |

Table 3: Inhibitory Activity of this compound against HIV-1. IC50 represents the concentration for 50% inhibition of the CA CTD-CAI interaction. EC50 represents the concentration for 50% inhibition of viral replication.

Logical Workflow for HIV-1 Capsid Assembly Inhibition

The proposed mechanism involves this compound binding to the C-terminal domain of the HIV-1 capsid protein, thereby disrupting the protein-protein interactions necessary for the formation of a stable viral capsid.

Caption: Logical workflow of HIV-1 capsid assembly inhibition by this compound.

Experimental Protocols

In Vitro eEF-2K Kinase Assay (General Protocol)

This protocol is a generalized representation based on common kinase assay methodologies. For specific details, refer to the original publications.

-

Reaction Mixture Preparation: Prepare a reaction buffer typically containing Tris-HCl, MgCl2, and ATP.

-

Enzyme and Substrate Addition: Add recombinant human eEF-2K enzyme and a suitable substrate (e.g., a synthetic peptide or recombinant eEF-2) to the reaction mixture.

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction wells.

-

Initiation and Incubation: Initiate the kinase reaction by adding [γ-32P]ATP and incubate at 30°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

-

Detection: Measure the incorporation of 32P into the substrate using a scintillation counter or by spotting the reaction mixture onto phosphocellulose paper followed by washing and counting.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

Cell Proliferation (MTT) Assay

-

Cell Seeding: Seed cancer cells (e.g., HepG2, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (or vehicle control) for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using a dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF) based Competitive Binding Assay for HIV-1 CA-CTD

This protocol is based on the methodology described for identifying inhibitors of the HIV-1 CA CTD-CAI interaction.[6]

-

Reagents:

-

GST-tagged HIV-1 CA CTD protein

-

Biotinylated CAI peptide

-

Europium cryptate-labeled anti-GST antibody (donor)

-

Streptavidin-XL665 (acceptor)

-

-

Assay Procedure:

-

In a 384-well plate, add varying concentrations of this compound.

-

Add a fixed concentration of GST-tagged CA CTD and biotinylated CAI peptide.

-

Add the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665).

-

Incubate the plate at room temperature for a specified time to allow binding and HTRF signal development.

-

-

Signal Detection: Read the plate on an HTRF-compatible reader, measuring the emission at both 620 nm (cryptate) and 665 nm (XL665).

-

Data Analysis: The HTRF ratio (665 nm / 620 nm) is proportional to the amount of CA CTD-CAI interaction. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Caption: Experimental workflow for the HTRF-based competitive binding assay.

Conclusion

The primary mechanism of action for this compound is hypothesized to be the inhibition of eEF-2K, a kinase implicated in cancer cell survival. The available in vitro and cellular data support this hypothesis, although further studies are required to fully elucidate the downstream consequences of eEF-2K inhibition by this compound in various cancer models. The secondary activity against HIV-1 capsid assembly presents an additional avenue for therapeutic investigation. This technical guide provides a foundational understanding of this compound's mechanisms of action, supported by quantitative data and detailed experimental frameworks, to aid future research and development efforts.

References

- 1. Eukaryotic elongation factor-2 kinase (eEF2K) signaling in tumor and microenvironment as a novel molecular target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 3. Progress in the Development of Eukaryotic Elongation Factor 2 Kinase (eEF2K) Natural Product and Synthetic Small Molecule Inhibitors for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Eukaryotic elongation factor 2 kinase confers tolerance to stress conditions in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Silico Prediction and Target Deconvolution of TX-1918: A Technical Guide

Executive Summary: TX-1918, a cell-permeable tyrphostin derivative, has been identified as a potent inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K), a critical regulator of protein synthesis. This technical guide provides a comprehensive overview of the predicted and validated targets of this compound, with a focus on the in silico methodologies that can be employed for such predictions. While the initial discovery of this compound's activity against eEF-2K likely stemmed from broader kinase inhibitor screening, this document outlines a representative in silico workflow for target prediction and deconvolution. It also includes detailed experimental protocols for target validation and signaling pathway diagrams to contextualize the mechanism of action of this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the computational and experimental characterization of kinase inhibitors.

Introduction to this compound and its Primary Target, eEF-2K

This compound is a synthetic small molecule that has garnered interest for its biological activities, primarily as a kinase inhibitor.[1][2][3] Its principal target is eukaryotic elongation factor-2 kinase (eEF-2K), an atypical alpha-kinase that plays a crucial role in the regulation of protein synthesis.[4]

eEF-2K Signaling: eEF-2K is activated in response to various cellular stressors, including nutrient deprivation and hypoxia.[5] Its activation leads to the phosphorylation of its only known substrate, eukaryotic elongation factor 2 (eEF-2). Phosphorylated eEF-2 is inactive, resulting in the inhibition of the elongation step of protein translation. This serves as a cellular mechanism to conserve energy under stress conditions. The activity of eEF-2K is regulated by upstream signaling pathways, including the mTORC1 and AMPK pathways.[5]

In Silico Target Prediction Workflow for this compound

While the initial identification of this compound as an eEF-2K inhibitor likely arose from experimental screening of kinase inhibitor libraries, a focused in silico approach can be instrumental in predicting its targets and understanding its polypharmacology. Below is a representative workflow for such a study.

Methodology

A typical in silico target prediction workflow for a small molecule like this compound would involve the following steps:

-

Ligand Preparation: Generation of a 3D structure of this compound, followed by energy minimization to obtain a stable conformation.

-

Target Database Preparation: Assembling a database of 3D protein structures of the human kinome from sources like the Protein Data Bank (PDB). For kinases without an available crystal structure, homology models would be generated.

-

Molecular Docking: Docking the prepared 3D structure of this compound against the ATP-binding site of each kinase in the database. This computational technique predicts the preferred orientation of the ligand when bound to the protein.

-

Binding Affinity Prediction: Calculating the binding free energy for each docked pose to rank the potential targets. Kinases with the most favorable binding energies are considered the most likely targets.

-

Hit Prioritization and Analysis: The ranked list of potential targets is then analyzed. This can involve examining the predicted binding modes and performing pathway analysis to understand the potential biological consequences of inhibiting these targets.

-

Experimental Validation: The top-ranked predicted targets would then be subjected to experimental validation using in vitro kinase assays.

Quantitative Data on this compound Targets

Experimental studies have quantified the inhibitory activity of this compound against its primary target, eEF-2K, as well as several off-targets.

| Target | IC50 (μM) | Reference |

| eEF-2K | 0.44 | [1][6] |

| Src kinase | 4.4 | [1][6] |

| PKA | 44 | [1][6] |

| PKC | 44 | [1][6] |

| EGFR | 440 | [1][6] |

| HIV-1 CA CTD | 3.81 | [7] |

Table 1: In vitro inhibitory activity of this compound against various kinases and viral proteins.

| Cell Line | EC50 (μM) | Assay | Reference |

| HepG2 | 2.07 | Cytotoxicity | [6] |

| HCT116 | 230 | Cytotoxicity | [6] |

| HIV-1 Replication | 15.16 | Viral Replication | [7] |

Table 2: Cellular activity of this compound.

Experimental Protocols

In Vitro eEF-2K Kinase Assay

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against eEF-2K.

-

Reaction Setup: The kinase reaction is typically performed in a buffer containing ATP, a suitable substrate (e.g., a synthetic peptide derived from eEF-2), and purified recombinant eEF-2K enzyme.

-

Inhibitor Addition: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

-

Detection: The extent of phosphorylation is quantified. This can be done using various methods, such as:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based Assay: Measuring the amount of ATP remaining after the kinase reaction.

-

Antibody-based Detection: Using a phospho-specific antibody to detect the phosphorylated substrate via methods like ELISA or Western blot.

-

-

IC50 Determination: The concentration of this compound that inhibits 50% of the eEF-2K activity (IC50) is calculated from a dose-response curve.

Cell Proliferation (MTT) Assay

This protocol describes a common method to assess the cytotoxic effects of this compound on cancer cell lines like HepG2 and HCT116.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized reagent).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

EC50 Calculation: The concentration of this compound that causes a 50% reduction in cell viability (EC50) is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

eEF-2K Signaling Pathway

The following diagram illustrates the central role of eEF-2K in regulating protein synthesis and its modulation by upstream signaling pathways.

Experimental Workflow for Target Validation

The following diagram outlines a typical experimental workflow for validating a predicted target of this compound.

References

- 1. psecommunity.org [psecommunity.org]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. A high-throughput screening assay for eukaryotic elongation factor 2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Virtual screening and experimental validation of eEF2K inhibitors by combining homology modeling, QSAR and molecular docking from FDA approved drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

TX-1918, scientifically known as 2-[(4-hydroxy-3,5-dimethylphenyl)methylene]-4-cyclopentene-1,3-dione, is a tyrphostin derivative that has been identified as an inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K) and Src kinase.[1] While the existing body of scientific literature does not explicitly detail compounds termed "this compound analogues," this technical guide presents a comprehensive review of functionally and structurally related molecules. This includes other known inhibitors of eEF-2K and Src kinase, as well as compounds sharing the 2-arylmethylene-4-cyclopentene-1,3-dione scaffold. This guide aims to provide researchers and drug development professionals with a consolidated resource of quantitative data, detailed experimental methodologies, and an overview of the relevant signaling pathways to facilitate further research and development in this area.

Quantitative Data on this compound and Functionally Related Kinase Inhibitors

The inhibitory activities and cytotoxic effects of this compound and a selection of other inhibitors targeting eEF2K and Src kinase are summarized in the tables below. This data is crucial for comparing the potency and selectivity of these compounds.

Table 1: Inhibitory Activity of this compound and Selected Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Reference |

| This compound | eEF-2K | 440 | [1] |

| Src | 4,400 | [1] | |

| PKA | 44,000 | [1] | |

| PKC | 44,000 | [1] | |

| EGFR | 440,000 | [1] | |

| A-484954 | eEF2K | 280 | |

| Src Inhibitor 1 | Src | 44 | |

| Lck | 88 | ||

| Dasatinib | Abl | <1 | |

| Src | 0.8 | ||

| c-Kit | 79 | ||

| Saracatinib (AZD0530) | Src | 2.7 | |

| Bosutinib | Src | - | |

| PP1 | Lck | - | |

| FynT | - | ||

| PP2 | Lck | - | |

| FynT | - | ||

| Pelitinib (EKB-569) | EGFR | 38.5 | |

| Src | 282 | ||

| MEK/ERK | 800 | ||

| ErbB2 | 1255 | ||

| ENMD-2076 | Aurora A | 14 | |

| Flt3 | 1.86 | ||

| PP121 | PDGFR | 2 | |

| Hck | 8 | ||

| mTOR | 10 | ||

| VEGFR2 | 12 | ||

| Src | 14 | ||

| Abl | 18 | ||

| MNS | Syk | 2,500 | |

| p97 | 1,700 | ||

| Src | 29,300 |

Table 2: Cytotoxicity Data for this compound

| Cell Line | EC50 (µM) | Reference |

| HepG2 | 2.07 | [1] |

| HCT116 | 230 | [1] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. This section outlines common experimental protocols for the synthesis of related compounds and the assessment of their biological activity.

Synthesis of 2-Arylmethylene-4-cyclopentene-1,3-dione Derivatives

The synthesis of compounds structurally related to this compound, which feature a 2-arylmethylene-4-cyclopentene-1,3-dione core, can be achieved through a condensation reaction. A general procedure involves the reaction of a substituted aromatic aldehyde with a cyclopentene-1,3-dione derivative.

Example Protocol:

-

Reactant Preparation: Dissolve the desired substituted benzaldehyde and 4-cyclopentene-1,3-dione in a suitable solvent, such as ethanol or a mixture of dioxane and water.

-

Catalysis: Add a catalytic amount of a base, such as piperidine or pyrrolidine, or an acid, depending on the specific reactants.

-

Reaction: Reflux the mixture for a specified period, typically ranging from a few hours to overnight, while monitoring the reaction progress using thin-layer chromatography (TLC).

-

Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

To determine the inhibitory potency of a compound against a specific kinase, an in vitro kinase assay is performed. Several formats are available, including radioactivity-based assays, fluorescence-based assays, and luminescence-based assays.

General Protocol (Luminescence-based):

-

Reagent Preparation: Prepare solutions of the kinase, a suitable substrate peptide, ATP, and the test compound at various concentrations in an appropriate assay buffer.

-

Reaction Initiation: In a multi-well plate, combine the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using a reagent that converts ADP to ATP, which is then detected in a luciferase-based reaction that produces a luminescent signal.

-

Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated from the dose-response curve.

Cell-Based Cytotoxicity Assay

Cytotoxicity assays are crucial for evaluating the effect of a compound on cell viability. Common methods include the MTT, WST-1, and LDH release assays.

General Protocol (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can be calculated.

Signaling Pathways

This compound and its functional analogues exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. Understanding these pathways is critical for elucidating the mechanism of action of these compounds and for identifying potential therapeutic applications.

eEF2K Signaling Pathway

Eukaryotic elongation factor 2 kinase (eEF2K) is a unique calcium/calmodulin-dependent protein kinase that regulates protein synthesis.[2] Under conditions of cellular stress, such as nutrient deprivation, eEF2K is activated and phosphorylates its only known substrate, eukaryotic elongation factor 2 (eEF2).[3] Phosphorylation of eEF2 inhibits its function in the elongation step of protein translation, thereby conserving cellular energy.[2] The activity of eEF2K is regulated by multiple upstream signaling pathways, including the mTOR and AMPK pathways.[3]

Caption: Simplified eEF2K signaling pathway.

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, differentiation, survival, and migration.[4] It is a key component of signaling pathways initiated by various receptors, such as receptor tyrosine kinases (RTKs) and integrins.[5] Upon activation, Src phosphorylates a multitude of downstream substrates, leading to the activation of several signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell growth and survival.[6]

Caption: Overview of the Src kinase signaling cascade.

Experimental Workflow for Kinase Inhibitor Screening

The process of identifying and characterizing novel kinase inhibitors typically follows a structured workflow, from initial high-throughput screening to more detailed in vitro and cell-based assays.

Caption: A typical workflow for kinase inhibitor discovery.

Conclusion

While the direct analogues of this compound are not extensively documented, a review of the literature provides significant insights into functionally and structurally related compounds that target eEF2K and Src kinase. The quantitative data, experimental protocols, and signaling pathway diagrams presented in this guide offer a valuable resource for the scientific community. Further investigation into the synthesis and biological evaluation of novel derivatives based on the 2-arylmethylene-4-cyclopentene-1,3-dione scaffold may lead to the discovery of potent and selective kinase inhibitors with therapeutic potential.

References

- 1. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation and roles of elongation factor 2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]

- 4. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Potential Therapeutic Areas for TX-1918 Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TX-1918 has emerged as a molecule of significant interest with demonstrated inhibitory activity against key cellular and viral targets. Identified as a potent inhibitor of eukaryotic Elongation Factor 2 Kinase (eEF2K) and Src kinase, this compound presents a compelling profile for investigation in oncological applications. Furthermore, its reported inhibitory effects on the Human Immunodeficiency Virus type 1 (HIV-1) capsid (CA) protein C-terminal domain (CTD) and overall viral replication suggest a potential role in antiviral therapy. This technical guide provides a comprehensive overview of the current data on this compound, including detailed experimental protocols and an exploration of the underlying signaling pathways, to facilitate further research and development into its therapeutic potential.

Core Biological Activities of this compound

This compound is a small molecule belonging to the 2-hydroxyarylidene-4-cyclopentene-1,3-dione class of compounds. Its primary known biological activities are the inhibition of eEF2K and Src kinase, along with anti-HIV-1 properties.

Kinase Inhibition

Biochemical assays have demonstrated that this compound is a potent inhibitor of eEF2K and a moderately potent inhibitor of Src kinase.

Cytotoxic Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against human cancer cell lines, with notable differences in potency.

Anti-HIV-1 Activity

This compound has been reported to inhibit the function of the HIV-1 capsid protein's C-terminal domain and to suppress the replication of the virus in cell-based assays.

Quantitative Data Summary

The following tables summarize the reported in vitro inhibitory and cytotoxic concentrations of this compound.

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (μM) |

| eEF2K | 0.44 |

| Src Kinase | 4.4 |

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| HepG2 | Hepatocellular Carcinoma | 2.07 |

| HCT116 | Colorectal Carcinoma | 230 |

Table 3: Anti-HIV-1 Activity of this compound

| HIV-1 Target/Process | IC50 (μM) |

| HIV-1 CA C-terminal domain | 3.81 |

| HIV-1 Replication | 15.16 |

Potential Therapeutic Areas

Based on its biological activity profile, this compound warrants further investigation in the following therapeutic areas:

Oncology

The dual inhibition of eEF2K and Src kinase positions this compound as a promising candidate for cancer therapy.

-

eEF2K Inhibition: eEF2K is a key regulator of protein synthesis and is often upregulated in cancer cells, promoting their survival under stressful conditions like nutrient deprivation. Inhibition of eEF2K can lead to reduced tumor growth and increased sensitivity to other anticancer agents.

-

Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[1] Elevated Src activity is observed in many cancers and is associated with metastasis and poor prognosis.

The significant difference in cytotoxicity between HepG2 and HCT116 cells suggests that the efficacy of this compound may be tumor type-dependent, highlighting the need for biomarker-driven patient selection in future clinical studies.

HIV-1 Infection

This compound's ability to inhibit HIV-1 replication, potentially through targeting the capsid protein, opens up a novel avenue for antiviral drug development. The HIV-1 capsid is a critical structural component of the virus and is involved in multiple stages of the viral life cycle, including reverse transcription, nuclear import, and assembly. Targeting the capsid represents a promising strategy that is distinct from currently approved antiretroviral therapies that primarily target viral enzymes like reverse transcriptase, protease, and integrase.

Signaling Pathways and Experimental Workflows

eEF2K Signaling Pathway in Cancer

eEF2K is a downstream effector of various signaling pathways that are frequently dysregulated in cancer. Under conditions of cellular stress (e.g., nutrient deprivation, hypoxia), eEF2K is activated, leading to the phosphorylation and inactivation of eEF2. This results in a global reduction in protein synthesis, conserving energy and promoting cell survival. In cancer cells, this mechanism can contribute to resistance to therapy.

Src Kinase Signaling Pathway in Cancer

Src kinase is a central node in multiple signaling pathways that drive cancer progression. Upon activation by various upstream signals, such as growth factor receptors, Src phosphorylates a wide range of downstream substrates, leading to the activation of pathways that control cell proliferation, survival, migration, and angiogenesis.

HIV-1 Replication Cycle and the Role of the Capsid Protein

The HIV-1 replication cycle involves several key steps where the viral capsid plays a crucial role. After entering the host cell, the capsid protects the viral genome and facilitates reverse transcription. The intact capsid is then transported to the nucleus, where it uncoats, allowing the viral DNA to be integrated into the host genome. In the late stages of replication, newly synthesized Gag polyproteins, which include the capsid domain, assemble at the plasma membrane to form new virions.

Detailed Experimental Protocols

The following are generalized protocols based on standard methodologies for the assays in which this compound has been evaluated. Specific details should be referenced from the primary literature.

In Vitro Kinase Inhibition Assay (eEF2K and Src)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

-

Reagents and Materials:

-

Recombinant human eEF2K or Src kinase

-

Kinase-specific substrate (e.g., synthetic peptide)

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection via antibodies)

-

Kinase reaction buffer

-

This compound (dissolved in DMSO)

-

96-well plates

-

Phosphorimager or antibody-based detection system (e.g., ELISA, Western blot)

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the kinase, its specific substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

-

Quantify the amount of phosphorylated substrate.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability (Cytotoxicity) Assay

This assay determines the concentration of a compound that reduces the viability of a cell population by 50%.

-

Reagents and Materials:

-

HepG2 and HCT116 cells

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

MTT or similar viability reagent (e.g., WST-1, resazurin)

-

Plate reader

-

-

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Replace the medium in the cell plates with the medium containing the diluted this compound or vehicle control.

-

Incubate the plates for a specified period (e.g., 48-72 hours).

-

Add the MTT reagent to each well and incubate for a further 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

HIV-1 Capsid C-Terminal Domain Binding Assay (Conceptual)

A potential method to assess the inhibition of protein-protein interactions involving the HIV-1 CA CTD is a competitive binding assay.

-

Reagents and Materials:

-

Recombinant HIV-1 CA CTD protein

-

A known binding partner of the CA CTD (e.g., another CA monomer for dimerization, or a host factor) labeled with a detectable tag (e.g., biotin, fluorescent probe).

-

This compound (dissolved in a suitable buffer)

-

96-well plates coated with the unlabeled binding partner or a capture antibody.

-

Detection reagent (e.g., streptavidin-HRP, fluorescence plate reader).

-

-

Procedure:

-

Coat the wells of a 96-well plate with the unlabeled binding partner.

-

Prepare serial dilutions of this compound.

-

In a separate plate, pre-incubate the labeled CA CTD with the diluted this compound or vehicle control.

-

Transfer the pre-incubated mixtures to the coated plate.

-

Incubate to allow binding to occur.

-

Wash the wells to remove unbound proteins.

-

Add the detection reagent and measure the signal.

-

A decrease in signal in the presence of this compound indicates inhibition of the interaction.

-

Calculate the IC50 value from the dose-response curve.

-

HIV-1 Replication Inhibition Assay

This assay measures the ability of a compound to inhibit the replication of HIV-1 in a susceptible cell line.

-

Reagents and Materials:

-

A T-cell line susceptible to HIV-1 infection (e.g., MT-4, CEM-SS).

-

A laboratory-adapted strain of HIV-1.

-

Complete cell culture medium.

-

This compound (dissolved in DMSO).

-

96-well cell culture plates.

-

A method to quantify viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter virus).

-

-

Procedure:

-

Seed the T-cells in 96-well plates.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted this compound or vehicle control to the cells.

-

Infect the cells with a known amount of HIV-1.

-

Incubate the plates for several days (e.g., 4-7 days) to allow for multiple rounds of viral replication.

-

At the end of the incubation period, collect the cell culture supernatant.

-

Quantify the amount of virus in the supernatant using a p24 ELISA or other suitable method.

-

Calculate the percentage of inhibition of viral replication for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

Conclusion and Future Directions

This compound presents a promising multi-faceted pharmacological profile with potential applications in both oncology and infectious diseases. Its dual inhibitory action on eEF2K and Src kinase offers a rational basis for its exploration as an anticancer agent, particularly in tumors where these pathways are hyperactivated. Concurrently, its novel anti-HIV-1 activity targeting the viral capsid warrants further investigation as a potential new class of antiretroviral therapy.

Future research should focus on:

-

Elucidating the precise mechanism of action of this compound on the HIV-1 capsid.

-

Conducting in vivo efficacy studies in relevant animal models for both cancer and HIV-1 infection.

-

Performing structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound for its various targets.

-

Investigating potential synergistic effects of this compound with existing anticancer and antiretroviral drugs.

This technical guide provides a foundational resource for the scientific community to build upon in the continued exploration of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for TX-1918 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TX-1918 is a small molecule inhibitor targeting eukaryotic elongation factor 2 kinase (eEF2K) and Src kinase.[1] These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, survival, and protein synthesis. Dysregulation of eEF2K and Src signaling is implicated in various diseases, including cancer and viral infections. This document provides detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds.

Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of two key proteins:

-

eukaryotic Elongation Factor 2 Kinase (eEF2K): A unique alpha-kinase that regulates protein synthesis by phosphorylating and inactivating eukaryotic elongation factor 2 (eEF2).[2][3] This action leads to a decrease in the rate of peptide chain elongation, a process that is highly energy-consuming. Under conditions of cellular stress, such as nutrient deprivation or hypoxia, eEF2K activation can promote cell survival by conserving energy.[3][4]

-

Src Kinase: A non-receptor tyrosine kinase that plays a pivotal role in multiple signaling pathways downstream of receptor tyrosine kinases, integrins, and G-protein coupled receptors.[2][5][6][7] Src is involved in the regulation of cell proliferation, survival, migration, and angiogenesis.[8][9] Aberrant Src activation is frequently observed in various cancers.[5]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes the available data.

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| eEF2 Kinase (eEF2-K) | Kinase Activity Assay | 0.44 µM | [1] |

| Src Kinase | Kinase Activity Assay | 4.4 µM | [1] |

| HepG2 (Human Liver Cancer Cell Line) | Cytotoxicity Assay | 2.07 µM | [1] |

| HCT116 (Human Colon Cancer Cell Line) | Cytotoxicity Assay | 230 µM | [1] |

| HIV-1 CA C-terminal domain (CA CTD) | Inhibition Assay | 3.81 µM | [1] |

| HIV-1 Replication | Viral Replication Assay | 15.16 µM | [1] |

Signaling Pathway Diagrams

To visualize the mechanism of action of this compound, the following diagrams illustrate the signaling pathways of its primary targets, eEF2K and Src kinase.

Experimental Protocols

eEF2K In Vitro Kinase Assay

This protocol is designed to measure the kinase activity of eEF2K and assess the inhibitory potential of compounds like this compound. A non-radiometric, luminescence-based assay is described here for higher throughput.

Materials:

-

Recombinant human eEF2K

-

eEF2K substrate peptide (e.g., a peptide containing the eEF2 phosphorylation site)[10]

-

ATP

-

Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

This compound or other test compounds

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of the test compound solution to the wells of a 384-well plate.

-

Add 2.5 µL of eEF2K enzyme solution (prepared in kinase buffer) to each well.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding 5 µL of a solution containing the eEF2K substrate peptide and ATP (at a concentration near the Km for ATP).

-

Incubate the reaction for 60 minutes at 30°C.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of this compound relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Src In Vitro Kinase Assay

This protocol describes a fluorescence-based assay to measure Src kinase activity and its inhibition by this compound.

Materials:

-

Recombinant human Src kinase

-

Src-specific peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Fluorescence-based kinase assay kit (e.g., a kit utilizing a phosphotyrosine-specific antibody)

-

This compound or other test compounds

-

384-well black assay plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

-

Kinase Reaction:

-

Add test compounds to the wells of a 384-well plate.

-

Add the Src kinase solution to each well and incubate for 15 minutes at room temperature.

-

Start the reaction by adding a mixture of the Src peptide substrate and ATP.

-

Incubate for 60 minutes at 37°C.

-

-

Detection:

-

Stop the reaction by adding a solution containing a phosphotyrosine-specific antibody labeled with a fluorescent probe.

-

Incubate for 30-60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The fluorescence signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and can be used to determine the cytotoxic effects of this compound.

Materials:

-

HepG2 or HCT116 cells

-

Complete cell culture medium

-

This compound or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear cell culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Compound Treatment: The next day, treat the cells with serial dilutions of this compound (typically in a final volume of 200 µL). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

HIV-1 Replication Assay (p24 Antigen ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication.

Materials:

-

HIV-1 susceptible cell line (e.g., MT-4 cells or activated primary CD4+ T cells)

-

HIV-1 viral stock

-

Complete cell culture medium

-

This compound or other test compounds

-

HIV-1 p24 Antigen ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Infection:

-

Seed the target cells in a 96-well plate.

-

Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

-

Infect the cells with a known amount of HIV-1 virus stock.

-

Incubate the plates at 37°C in a humidified CO₂ incubator.

-

-

Sample Collection: At various time points post-infection (e.g., day 3, 5, and 7), carefully collect a portion of the cell culture supernatant from each well.

-

p24 ELISA:

-

Follow the manufacturer's protocol for the p24 Antigen ELISA kit.[1][4][11][12]

-

Briefly, coat the ELISA plate with a capture anti-p24 antibody.

-

Add the collected culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a detection anti-p24 antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add the enzyme substrate and stop the reaction.

-

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using the recombinant p24 standards. Determine the concentration of p24 in each sample from the standard curve. Calculate the percent inhibition of HIV-1 replication for each this compound concentration compared to the untreated virus control and determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating a small molecule inhibitor like this compound in vitro.

References

- 1. goldengatebio.com [goldengatebio.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. en.hillgene.com [en.hillgene.com]

- 5. researchgate.net [researchgate.net]

- 6. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A high-throughput screening assay for eukaryotic elongation factor 2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TX-1918 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

TX-1918 is a cell-permeable, small molecule inhibitor targeting eukaryotic elongation factor 2 kinase (eEF2K) and Src kinase.[1] As a derivative of tyrphostin, it has demonstrated potential as an anti-proliferative agent in various cancer cell lines. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its cytotoxic effects and to investigate its impact on key cellular signaling pathways.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of two key kinases:

-

eEF2K (eukaryotic Elongation Factor 2 Kinase): A crucial regulator of protein synthesis. Inhibition of eEF2K by this compound can lead to the suppression of protein translation, which is particularly impactful in rapidly proliferating cancer cells under metabolic stress.[2][3]

-

Src Kinase: A non-receptor tyrosine kinase that plays a pivotal role in various cellular processes, including cell proliferation, differentiation, migration, and survival. Dysregulation of Src signaling is a common feature in many cancers.

By targeting these two pathways, this compound offers a multi-faceted approach to inhibiting cancer cell growth and survival.

Quantitative Data

The following tables summarize the inhibitory and cytotoxic concentrations of this compound across various targets and cell lines.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (μM) |

| eEF2 Kinase (eEF2K) | 0.44 |

| Src Kinase | 4.4 |

| Protein Kinase A (PKA) | 44 |

| Protein Kinase C (PKC) | 44 |

| EGFR Kinase | 440 |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.[3]

Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| HepG2 | Hepatocellular Carcinoma | 2.07[1] |

| HCT116 | Colorectal Carcinoma | 230[1] |

| BT-549 | Triple-Negative Breast Cancer | 27.5[1] |

| HCC1937 | Triple-Negative Breast Cancer | 51.1[1] |

IC50 values were determined following treatment with this compound.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HepG2, HCT116, BT-549, HCC1937)

-

Complete growth medium (specific to the cell line)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. The final concentrations should bracket the expected IC50 value (e.g., for HepG2, a range of 0.1 µM to 100 µM is appropriate).

-

Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.[2]

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Protocol 2: Western Blot Analysis of eEF2 and Src Phosphorylation

This protocol is to assess the effect of this compound on the phosphorylation status of its targets, eEF2 and Src.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-eEF2, anti-eEF2, anti-phospho-Src, anti-Src, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at various concentrations (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 2, 6, 24 hours).

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

-

Troubleshooting

-

Low Cytotoxicity: If this compound shows lower than expected cytotoxicity, ensure the compound is fully dissolved in DMSO and that the final DMSO concentration in the culture medium is not exceeding 0.5%. Also, consider extending the treatment duration.

-

Inconsistent Western Blot Results: Ensure complete protein transfer from the gel to the membrane. Optimize antibody concentrations and incubation times. Always include appropriate positive and negative controls. The use of fresh lysis buffer with protease and phosphatase inhibitors is critical.

Conclusion

This compound is a valuable research tool for investigating the roles of eEF2K and Src kinase in cancer biology. The provided protocols offer a framework for studying its effects on cell viability and target engagement. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of eEF2K synergizes with glutaminase inhibitors or 4EBP1 depletion to suppress growth of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in the Development of Eukaryotic Elongation Factor 2 Kinase (eEF2K) Natural Product and Synthetic Small Molecule Inhibitors for Cancer Chemotherapy [mdpi.com]

Application Notes and Protocols for TX-1918 in Animal Studies

Disclaimer: Information regarding a compound designated "TX-1918" for use in animal studies is not available in the public domain. The following application notes and protocols are provided as a generalized framework based on common practices in preclinical animal research. These guidelines should be adapted based on the specific pharmacological and toxicological properties of this compound, which are currently unknown. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.

Introduction

This document provides a template for the development of detailed application notes and protocols for the preclinical evaluation of the hypothetical compound this compound in animal models. Due to the absence of specific data for this compound, the information presented herein is illustrative and should be replaced with actual experimental data as it becomes available. The primary objective of these protocols is to guide researchers in determining the recommended dosage of this compound for efficacy and safety studies in animals.

Hypothetical Compound Profile: this compound

For the purpose of this template, we will assume this compound is an investigational small molecule inhibitor of a key signaling pathway implicated in oncogenesis.

Table 1: Hypothetical Physicochemical and Pharmacological Properties of this compound

| Property | Value |

| Molecular Weight | 450.5 g/mol |

| Solubility | Soluble in DMSO (>50 mg/mL), sparingly soluble in aqueous solutions. |

| Mechanism of Action | Selective inhibitor of the hypothetical "Kinase X" in the "Pathway Y" signaling cascade. |

| Target Disease | Various solid tumors with mutations in the "Pathway Y" cascade. |

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to animals without causing unacceptable toxicity.

Methodology:

-

Animal Model: Healthy, 8-10 week old C57BL/6 mice.

-

Groups:

-

Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

-

This compound dose escalation groups (e.g., 1, 5, 10, 25, 50, 100 mg/kg).

-

-

Administration: Daily oral gavage for 14 consecutive days.

-

Monitoring:

-

Body weight measurements daily.

-

Clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming, stool consistency) twice daily.

-

Food and water intake measurements daily.

-

-

Endpoint: The MTD is defined as the highest dose that does not result in >20% body weight loss or significant clinical signs of distress.

-

Data Analysis: Summarize body weight changes and clinical observations for each dose group.

Experimental Workflow for MTD Study

Caption: Workflow for determining the Maximum Tolerated Dose (MTD) of this compound.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Methodology:

-

Animal Model: Healthy, 8-10 week old Sprague-Dawley rats with jugular vein cannulation.

-

Groups:

-

Intravenous (IV) administration (e.g., 2 mg/kg).

-

Oral (PO) administration (e.g., 10 mg/kg).

-

-

Sample Collection: Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

-

Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

-

Data Analysis: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

| Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) |

| Cmax (ng/mL) | 1500 | 800 |

| Tmax (h) | 0.08 | 2 |

| AUC (0-inf) (ng*h/mL) | 3000 | 4500 |

| t½ (h) | 4 | 6 |

| Bioavailability (%) | N/A | 30 |

Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) bearing subcutaneous tumors derived from a human cancer cell line with a known "Pathway Y" mutation.

-

Groups:

-

Vehicle control.

-

This compound at two different doses below the MTD (e.g., 25 and 50 mg/kg).

-

Positive control (standard-of-care chemotherapy).

-

-

Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), initiate daily oral treatment.

-

Monitoring:

-

Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).

-

Monitor body weight twice weekly.

-

-

Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.

-

Data Analysis: Compare tumor growth inhibition between treated and control groups.

Signaling Pathway

Hypothetical Signaling Pathway Modulated by this compound

Application Notes and Protocols: Administration of TX-1918 in Mouse Models

Introduction

Extensive searches for a compound designated "TX-1918" within the context of biomedical research and administration in mouse models have not yielded any specific information. The designation "this compound" does not correspond to a known drug or experimental molecule in the publicly available scientific literature.

Therefore, the following application notes and protocols are provided as a general framework for the administration of a hypothetical therapeutic agent, referred to herein as this compound, in mouse models. The specific details, such as dosage, vehicle, and optimal administration route, would need to be determined empirically through rigorous dose-finding, pharmacokinetic, and pharmacodynamic studies.

General Considerations for Administration Routes in Mice

The choice of administration route is a critical parameter in preclinical studies and is dependent on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the target tissue or organ. The most common routes for administering therapeutic agents to mice include intravenous, intraperitoneal, subcutaneous, and oral gavage.

Table 1: Comparison of Common Administration Routes in Mouse Models

| Route of Administration | Advantages | Disadvantages | Typical Volume (Adult Mouse) | Needle Size (Gauge) |

| Intravenous (IV) | Rapid onset of action, 100% bioavailability.[1] | Requires technical skill, potential for tail vein injury. | < 0.2 mL[1][2] | 27-30[1][2] |

| Intraperitoneal (IP) | Larger volumes can be administered, relatively rapid absorption.[1] | Risk of injection into abdominal organs, potential for irritation.[3] | < 2-3 mL[1] | 25-27[1] |

| Subcutaneous (SC) | Slower, more sustained absorption, suitable for suspensions.[2] | Absorption can be variable, potential for local tissue reaction. | < 2-3 mL (divided sites)[1] | 25-27[1] |

| Oral (PO) - Gavage | Mimics clinical route of administration for many drugs, non-invasive.[3] | First-pass metabolism, variable absorption, risk of esophageal injury.[4] | < 1.5 mL | 20-22 (gavage needle) |

Hypothetical Signaling Pathway for this compound

Without specific information on this compound, a hypothetical signaling pathway is presented below for illustrative purposes. Let us assume this compound is an inhibitor of a key kinase in a cancer-related pathway, such as the PI3K/Akt/mTOR pathway.

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of PI3K.

Experimental Protocols

The following are generalized protocols for the administration of a hypothetical therapeutic agent, this compound, via common routes in mouse models. Note: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Intravenous (IV) Tail Vein Injection

Materials:

-

This compound solution in a sterile, isotonic vehicle

-

Mouse restrainer

-

Heat lamp or warm water

-

27-30 gauge needle with 1 mL syringe

-

70% ethanol

-

Gauze

Procedure:

-

Prepare the this compound solution to the desired concentration.

-

Warm the mouse's tail using a heat lamp or by immersing it in warm water for 30-60 seconds to dilate the lateral tail veins.

-

Place the mouse in a suitable restrainer.

-

Swab the tail with 70% ethanol.

-

Visualize a lateral tail vein. Insert the needle, bevel up, into the vein at a shallow angle.

-

Slowly inject the this compound solution (maximum volume of 0.2 mL).[1][2]

-

Withdraw the needle and apply gentle pressure with gauze to prevent bleeding.

-

Monitor the mouse for any adverse reactions.

Protocol 2: Intraperitoneal (IP) Injection

Materials:

-

This compound solution

-

25-27 gauge needle with 1 mL syringe

-

70% ethanol

Procedure:

-

Prepare the this compound solution.

-

Securely restrain the mouse by scruffing the neck and supporting the body.

-

Tilt the mouse to a slight head-down position.

-

Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.[3]

-

Swab the area with 70% ethanol.

-

Insert the needle at a 30-45 degree angle into the peritoneal cavity.

-

Aspirate briefly to ensure no fluid or blood is drawn back, indicating incorrect placement.

-

Inject the solution (maximum volume of 2-3 mL).[1]

-

Withdraw the needle and return the mouse to its cage.

Experimental Workflow Diagram

Caption: Generalized experimental workflow for in vivo efficacy studies in mice.

Data Presentation

Quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate interpretation and comparison between treatment groups.

Table 2: Example Data Summary for an In Vivo Efficacy Study